3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a group of heterocyclic small molecules extensively studied for their antiviral activity against Chikungunya virus (CHIKV). These compounds target the viral nsP1 protein, which mediates the RNA capping process critical for viral replication .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O3/c19-15-4-2-1-3-13(15)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-5-7-14(8-6-12)25(27)28/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEHPCZCPNNVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Key Modifications
The antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is highly dependent on substitutions at three positions:
Position 3 : Typically occupied by aryl or benzyl groups.
Position 5 : Modifications here (e.g., alkyl groups) enhance potency.
Position 6 : Substituents influence pharmacokinetics and target binding.
Below is a comparative analysis of select analogs:
*Estimated from structural optimization trends.
Key Findings from Structural Comparisons
Position 3 Substituents: The 2-fluorobenzyl group in the target compound differs from the 3'-acetylphenyl (MADTP-314) or 3-isopropoxyphenyl (MADTP-372) moieties. Aryl groups with electron-withdrawing substituents (e.g., acetyl, nitro) generally improve antiviral activity by stabilizing interactions with nsP1’s catalytic site .
Position 5 Substituents :
- The absence of a substituent at position 5 in the target compound contrasts with the ethyl group in MADTP-372, which contributes to a 5-fold increase in potency (EC50 = 2.6 μM vs. 12.5 μM for MADTP-314) . This suggests the target compound may have lower intrinsic activity unless compensated by other modifications.
Position 6 Substituents: The 4-nitrobenzyl group at position 6 is unique compared to unsubstituted (MADTP series) or 3-nitrobenzyl () analogs.
Resistance Profiles :
- MADTP-series compounds face resistance via nsP1 mutations (P34S, T246A) . The target compound’s distinct substitutions may alter resistance susceptibility, but this remains unstudied.
Mechanism of Action and Selectivity
All analogs in this class inhibit CHIKV replication by targeting nsP1, a viral methyltransferase-guanylyltransferase essential for RNA capping . Notably, these compounds show >100-fold selectivity for CHIKV over host enzymes, as mammalian mRNA capping mechanisms differ fundamentally . The target compound’s 4-nitrobenzyl group may further enhance selectivity by reducing off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
